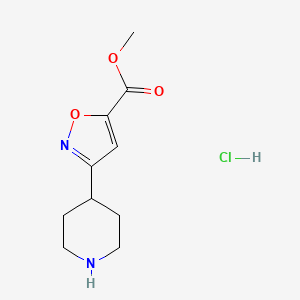

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride

Description

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring, an oxazole ring, and a carboxylate ester group

Properties

IUPAC Name |

methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQVUVUKRXSJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes or through the use of specific cyclization agents.

Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce piperidine derivatives with altered saturation levels.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its role as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents. Research indicates that it may exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

In vitro studies have demonstrated that Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride can induce apoptosis in various cancer cell lines. For instance, it showed cytotoxic effects on MCF-7 (breast cancer) and U-937 (human histiocytic lymphoma) cell lines.

| Activity Type | Cell Line/Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Apoptosis induction | |

| Anticancer | U-937 | Cytotoxicity |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reactions, including nucleophilic substitutions and cycloadditions.

Synthetic Routes

The synthesis typically involves the reaction of piperidine derivatives with oxazole precursors using methods like the van Leusen oxazole synthesis. This approach allows for the efficient formation of the desired product under controlled conditions.

Material Science

Development of Novel Materials

The compound's unique chemical structure positions it as a candidate for developing advanced materials with specific properties. Its potential applications include the creation of polymers and other materials that leverage its heterocyclic nature.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Assessing therapeutic potential in human subjects for various diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities.

Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazepam, are structurally related.

Uniqueness

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to the combination of its piperidine and oxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

- Chemical Structure : The compound consists of a piperidine ring fused with an oxazole ring, which contributes to its unique pharmacological properties.

- IUPAC Name : Methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate

- CAS Number : 1796976-92-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The piperidine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Enzyme Modulation : The oxazole ring facilitates hydrogen bonding and interactions with enzymes, modulating their activity. This includes potential inhibition of enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) .

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, related compounds have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 21.4 |

| Colon adenocarcinoma (CaCo-2) | 3.1 |

| Hepatocellular carcinoma (HCC) | 3.1 |

These findings suggest that Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate could be explored further for its anticancer potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in studies as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound has promising antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate inhibited HDSirt2 significantly, which is associated with cancer progression .

- Anticancer Efficacy : In vitro studies showed that the compound exhibited cytotoxic effects against various tumor cell lines, suggesting its potential as a lead compound in cancer therapy .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example:

- Step 1 : Formation of the oxazole ring via condensation of an appropriate nitrile and hydroxylamine, followed by cyclization.

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions.

- Step 3 : Esterification of the carboxyl group using methanol under acidic conditions.

- Step 4 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone) .

Key quality control steps include LC-MS for intermediate purity and H NMR to confirm regiochemical selectivity .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound structurally characterized in academic research?

- X-ray Crystallography : Single-crystal diffraction using SHELXL software resolves the 3D structure, including protonation states and salt formation .

- Spectroscopy : H/C NMR confirms the oxazole and piperidine moieties (e.g., oxazole protons resonate at δ 6.5–7.5 ppm). IR identifies carbonyl (C=O) stretches near 1700 cm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can tautomeric equilibria impact analytical results, and what methods resolve them?

The oxazole ring may exhibit tautomerism (e.g., enol-oxo forms), altering reactivity and spectral data. To address this:

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric populations .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers under specific conditions (solvent, pH) .

- Crystallographic Analysis : Resolve tautomeric states in the solid phase .

Q. What experimental designs are used to evaluate biological activity?

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC determination). Include positive controls (e.g., staurosporine) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for GPCRs or ion channels .

- Cellular Toxicity : MTT assays assess viability in HEK293 or HeLa cells, with dose-response curves (1–100 µM range) .

Q. How are impurities profiled during pharmaceutical development?

- HPLC-MS/MS : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% formic acid in acetonitrile/water) to detect and quantify impurities. Compare retention times against spiked standards .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

- Reference Standards : Co-inject synthesized impurities (e.g., des-methyl analogs) to confirm identity .

Q. How can discrepancies in solubility data be resolved?

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy. Note temperature effects (e.g., 25°C vs. 37°C) .

- Co-solvency Approaches : Use hydrotropic agents (e.g., PEG 400) to enhance aqueous solubility for in vitro assays .

- DFT Calculations : Predict solubility parameters (Hansen solubility parameters) to guide solvent selection .

Q. What computational strategies predict the compound’s reactivity and molecular interactions?

- Docking Simulations : AutoDock Vina models binding to target proteins (e.g., docking scores < −7 kcal/mol indicate strong affinity) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QM/MM Studies : Combine quantum mechanics (e.g., reaction pathways) and molecular mechanics (protein flexibility) to study catalytic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.